molecular formula C8H5ClN2O2 B3053122 3-Chloro-2-methyl-6-nitrobenzonitrile CAS No. 51123-60-5

3-Chloro-2-methyl-6-nitrobenzonitrile

Cat. No. B3053122
CAS RN: 51123-60-5
M. Wt: 196.59 g/mol
InChI Key: IMRNPVPCQHLOAI-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-nitrobenzonitrile is a chemical compound with the molecular formula C8H5ClN2O2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methyl-6-nitrobenzonitrile is represented by the InChI code: 1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-2-methyl-6-nitrobenzonitrile is a solid at room temperature . It has a molecular weight of 196.59 .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds like 6-methyl- and 6-chloro-nitrobenzonitriles provides insights into crystal structures, important for understanding the chemical and physical properties of 3-Chloro-2-methyl-6-nitrobenzonitrile. Britton and Cramer (1996) studied the crystal structures of various o-nitrobenzonitriles, revealing molecular distortions indicative of nucleophilic attack, which could be relevant for similar compounds (Britton & Cramer, 1996).

Vibrational Analysis

The vibrational frequencies of compounds like 4-chloro-3-nitrobenzonitrile have been studied using experimental and theoretical methods. This type of analysis, as conducted by Sert, Çırak, and Ucun (2013), can provide a deeper understanding of the vibrational properties of 3-Chloro-2-methyl-6-nitrobenzonitrile, aiding in its characterization and potential applications (Sert, Çırak, & Ucun, 2013).

Solubility and Thermodynamic Properties

Understanding the solubility of related compounds in various solvents can inform the applications of 3-Chloro-2-methyl-6-nitrobenzonitrile. Chen et al. (2017) explored the solubility of 3-nitrobenzonitrile, providing valuable data for predicting the solubility behavior of similar compounds in different solvents (Chen, Chen, Zheng, & Zhao, 2017).

Hydrogenation Studies

Koprivova and Červený (2008) investigated the hydrogenation of nitrobenzonitriles, a process that could be applicable to 3-Chloro-2-methyl-6-nitrobenzonitrile for the synthesis of related amines and intermediates (Koprivova & Červený, 2008).

Safety and Hazards

The compound is associated with certain hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. In case of contact, wash with plenty of soap and water. If inhaled, move the person to fresh air and keep them at rest. If skin irritation or rash occurs, get medical advice or attention .

properties

IUPAC Name

3-chloro-2-methyl-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNPVPCQHLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621450
Record name 3-Chloro-2-methyl-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51123-60-5
Record name 3-Chloro-2-methyl-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g (49 mmol) of 2,6-dichloro-3-nitrotoluene and 4.8 g (54.0 mmol) of CuCN in 100 ml of abs. DMF was stirred at 150° C. for 6 h, a further 2.4 g (27.0 mmol) of CuCN being added after 4 h. The solvent was stripped off and the residue obtained taken up in ethyl acetate. The precipitate deposited was filtered off and extracted several times with warm ethyl acetate. The combined ethyl acetate solutions were washed with H2O, dilute ammonia solution, and saturated NaCl solution, dried over Na2SO4, and concentrated to dryness. The resulting yellow, crystalline residue was purified by column chromatography on SiO2 using EA/n-heptane 1:10 as a solvent. 5.8 g of the title compound resulted in the form of yellow crystals.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using the method described above for preparing 3-bromo-2-methyl-6-nitrobenzonitrile, except that the reaction was carried out at 210° C. and employed 2,6-dichloro-3-nitrotoluene as the starting material. The infrared spectrum of a potassium bromide pellet of the product exhibited principal absorption peaks at 3121, 2231, 1602, 1560, 1530, and 1348 receiprocal centimeters.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1 mol of 2,6-dichloro-3-nitrotoluene in 1 l of dimethyl sulfoxide was stirred at 150° for 5 hours with 1 mol of copper (I) cyanide. The mixture was then cooled, poured into water and extracted with ethyl acetate. The organic phase was evaporated and the residue was purified by chromatography on silica gel. There was obtained 2-methyl-3-chloro-6-nitrobenzonitrile (yield 60%), m.p. 97°-98°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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